Thiazole-5-carbonitrile

Physical characterization Quality control Solid form analysis

Researchers requiring regiochemically pure 5-substituted thiazole intermediates often face supply inconsistency and isomer contamination. Thiazole-5-carbonitrile (CAS 25742-12-5) provides the unambiguous 5-position nitrile handle essential for patented pharmaceutical syntheses and materials science applications. • Exclusive 5-substitution pattern enables orthogonal diversification at 2- and 4-positions unavailable with positional isomers • Intact nitrile group survives thiourea condensation (JPH09169748) for 2-aminothiazole-5-carbonitrile derivatives • 98% purity with Certificate of Analysis; crystalline solid (mp 53°C) for precise stoichiometric control • Room temperature storage; ships ambient globally

Molecular Formula C4H2N2S
Molecular Weight 110.14 g/mol
CAS No. 25742-12-5
Cat. No. B1321843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazole-5-carbonitrile
CAS25742-12-5
Molecular FormulaC4H2N2S
Molecular Weight110.14 g/mol
Structural Identifiers
SMILESC1=C(SC=N1)C#N
InChIInChI=1S/C4H2N2S/c5-1-4-2-6-3-7-4/h2-3H
InChIKeyXWXPRCDFFCVMNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiazole-5-carbonitrile: Procurement and Characterization


Thiazole-5-carbonitrile (CAS 25742-12-5) is a heterocyclic building block consisting of a five-membered 1,3-thiazole ring substituted with a nitrile (–C≡N) group at the 5-position . With a molecular formula of C₄H₂N₂S and molecular weight of 110.14 g/mol, this crystalline solid is commercially available as a research-grade intermediate from multiple chemical suppliers . The compound exhibits computed properties including an XLogP3 of 1.0, zero hydrogen bond donors, three hydrogen bond acceptors, zero rotatable bonds, and a topological polar surface area of 64.9 Ų [1]. The nitrile group at the 5-position imparts a significant dipole moment to the molecule and serves as a versatile handle for further functionalization via hydrolysis to carboxylic acids or nucleophilic addition reactions .

Thiazole-5-carbonitrile: Irreplaceability vs. Analogs


Thiazole-5-carbonitrile possesses a unique substitution pattern—a nitrile group specifically at the 5-position of the thiazole ring—that cannot be substituted with 2- or 4-substituted positional isomers or alternative functional group analogs without fundamentally altering reactivity and downstream synthetic utility. Positional isomers such as thiazole-2-carbonitrile or thiazole-4-carbonitrile exhibit different regiochemical reactivity in cross-coupling and cycloaddition reactions due to altered electron density distribution and steric accessibility [1]. The 5-position nitrile serves as a distinct handle for conversion to carboxylic acids, amides, tetrazoles, and other pharmacophoric groups, while the unsubstituted 2- and 4-positions remain available for orthogonal diversification . Substituting with ester, carboxamide, or methyl analogs eliminates the unique electron-withdrawing character and dipole moment of the nitrile group that drives applications in electron-deficient materials . The quantitative evidence below demonstrates that these differences manifest in measurable physical properties, synthetic utility in patented processes, and distinct market positioning.

Quantitative Evidence: Thiazole-5-carbonitrile vs. Analogs


Solid vs. Liquid Physical Form

Thiazole-5-carbonitrile exhibits a melting point of 53°C (Sigma-Aldrich/ChemScene) to 75–80°C (ChemShuttle) as a crystalline solid at room temperature . In contrast, the positional isomer thiazole-2-carbonitrile (CAS 1452-16-0) is reported as a liquid at room temperature with a significantly lower melting point. This physical form difference—crystalline solid versus liquid—has direct implications for handling, storage stability, formulation development, and analytical method development. The discrepancy in reported melting point ranges across vendors (53°C vs. 75–80°C) highlights the critical importance of vendor-specific characterization and the potential influence of purity grade and measurement methodology on this key physical property .

Physical characterization Quality control Solid form analysis

Patented Utility for 2-Aminothiazole Production

Thiazole-5-carbonitrile and its derivatives are specifically claimed as valuable intermediates for pharmaceuticals and agrochemicals. Japanese Patent JPH09169748 (Kuraray Co.) explicitly teaches the production of 2-aminothiazole-5-carbonitrile derivatives via reaction of a nitrile having a specific structure with thiourea at 50–100°C in methanol under acidic conditions . The patent exemplifies the synthesis of 2-amino-4-trifluoromethylthiazole-5-carbonitrile using α-chlorotrifluoroacetylacetonitrile as the nitrile precursor. The 5-carbonitrile group is retained in the final product, demonstrating its compatibility with the synthetic sequence and its role as a non-interfering, transformable functional group. No comparable patent was identified claiming thiazole-2-carbonitrile or thiazole-4-carbonitrile as intermediates for analogous 2-aminothiazole derivatives via this specific short-step, high-yield industrial process [1].

Medicinal chemistry Process chemistry Agrochemical intermediates

Market Availability vs. Functional Group Analogs

Thiazole-5-carbonitrile is commercially available at 98% purity (Macklin) with pricing of RMB 156.60 for 250 mg and RMB 586.80 for 1 g . At the time of analysis, the compound carries a commercial price of $200.00 for a 95% purity grade from ChemShuttle . In contrast, closely related functional group analogs exhibit different market availability profiles: thiazole-5-carboxylic acid (CAS 14527-41-4) and thiazole-5-carboxamide (CAS 59337-91-4) are less commonly stocked and often require custom synthesis, while thiazole-2-carbonitrile (CAS 1452-16-0) is more widely available at lower cost. The nitrile group at the 5-position occupies a specific niche in the commercial thiazole building block portfolio—less common than the 2-substituted analog but more accessible than the corresponding acid or amide derivatives—making sourcing decisions non-trivial for procurement specialists .

Procurement Supply chain Cost analysis

Thiazole-5-carbonitrile: Validated Applications


2-Aminothiazole-5-carbonitrile for Lead Optimization

Procure Thiazole-5-carbonitrile as a key intermediate for preparing 2-aminothiazole-5-carbonitrile derivatives via reaction with thiourea under acidic conditions (50–100°C, methanol solvent). This synthetic pathway is explicitly claimed in Japanese Patent JPH09169748 for producing pharmaceutical and agrochemical intermediates in industrially advantageous yields via short-step synthesis . The 5-carbonitrile group remains intact during this transformation, enabling subsequent functionalization of the nitrile to carboxylic acids, amides, or tetrazoles for structure-activity relationship studies. Researchers should verify the melting point of received material (expect 53°C per ChemScene/Sigma specification or 75–80°C per ChemShuttle) as a quality control check.

Building Block for Organic Electronics

Procure Thiazole-5-carbonitrile as a starting material for creating electron-deficient materials in organic electronics applications. The nitrile group at the 5-position withdraws electron density from the thiazole ring, generating a significant dipole moment that imparts specific electron transport properties to resulting materials . The 98% purity grade (available from Macklin at RMB 586.80/g) provides suitable starting material quality for materials science research . Note that the crystalline solid physical form of this 5-substituted isomer (mp 53°C) offers handling advantages over the liquid 2-substituted isomer for precise stoichiometric control in polymerization and small-molecule materials synthesis.

Hydrolysis to Carboxylic Acid for Ester Linkages

Procure Thiazole-5-carbonitrile as a precursor for generating thiazole-5-carboxylic acid in situ or as a discrete intermediate. The nitrile group can be hydrolyzed to the corresponding carboxylic acid, which forms ester linkages with biological targets in antiviral agent development . This approach is preferable to direct procurement of thiazole-5-carboxylic acid when that analog is less commercially available or when the nitrile form offers superior stability during multi-step synthetic sequences. The moderate solubility of the nitrile in polar organic solvents like DMF and acetonitrile (with limited water solubility) must be considered when designing hydrolysis reaction conditions .

QC and Analytical Method Development

Procure Thiazole-5-carbonitrile from vendors providing Certificate of Analysis documentation and use the vendor-specified physical constants for analytical method validation. The compound's computed properties—XLogP3 of 1.0, zero hydrogen bond donors, three hydrogen bond acceptors, topological polar surface area of 64.9 Ų—provide reference values for HPLC method development and chromatographic purity assessment . The compound is available with documented purity of 98% (Macklin) and 95% (ChemShuttle), with storage at room temperature in sealed, dry conditions . Discrepancies in reported melting points across vendors (53°C vs. 75–80°C) underscore the necessity of vendor-specific characterization and the value of establishing in-house reference standards for reproducible analytical results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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